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Compound of Interest

Compound Name: CRES protein

Cat. No.: B1175948 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Crescentin (CreS) is a bacterial cytoskeletal protein that is a homolog of eukaryotic

intermediate filaments. In the bacterium Caulobacter crescentus, crescentin forms a

filamentous structure that extends along the inner curvature of the cell.[1][2][3][4] This filament

is crucial for maintaining the characteristic crescent shape of the bacterium, a morphology

believed to confer advantages in motility and surface colonization. The absence or disruption of

the crescentin filament results in straight-rod morphology.[1][2][4] Immunofluorescence

microscopy is a powerful technique to visualize the subcellular localization and organization of

crescentin filaments, providing insights into bacterial cell morphogenesis and the effects of

genetic mutations or chemical compounds on the cytoskeleton.

This document provides detailed protocols for the immunofluorescence staining of crescentin

filaments in C. crescentus, along with quantitative data on filament localization and a diagram

of the experimental workflow.
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Antibody Type Host Species Dilution Notes

Primary Antibody

Anti-Crescentin Rabbit (Polyclonal) 1:200 - 1:10,000

The optimal dilution

should be determined

empirically. A 1:200

dilution has been

successfully used for

immunofluorescence,

while a 1:10,000

dilution has been used

for immunoblotting.

Secondary Antibody

Goat Anti-Rabbit IgG

(H+L)
Goat 1:200 - 1:500

Choose a secondary

antibody conjugated

to a bright and

photostable

fluorophore (e.g.,

Alexa Fluor 488, Alexa

Fluor 594). Ensure the

host species of the

secondary antibody is

different from the

primary antibody's

host.

Table 2: Quantitative Analysis of Crescentin Localization
in Wild-Type and Mutant C. crescentus
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Strain/Condition
Phenotype/Localiza
tion Pattern

Percentage of Cells Reference

Wild-Type (CB15N)

Continuous filament

along the inner cell

curvature

>95% [1]

ΔcreS (Crescentin

knockout)

No crescentin

filament, straight rod

morphology

100% [1]

CrescentinΔT (Tail

deletion mutant)
Wild-type localization

Variable, some cells

show punctate

patterns

[1]

CrescentinSAT-TC Diffuse fluorescence 49.5% [1]

Short, dimly staining

structures
47.9% [1]

Short, brightly staining

structures with

localized curvature

2.6% [1]

Wild-Type + A22

(MreB inhibitor)

Detached and

collapsed crescentin

filaments

Majority of cells [1]

Experimental Protocols
Protocol 1: Immunofluorescence Staining of Crescentin
Filaments
This protocol is adapted from general bacterial immunofluorescence procedures and specific

information regarding crescentin staining.

Materials:

Caulobacter crescentus culture (e.g., wild-type CB15N)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2682956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2682956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2682956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2682956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2682956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2682956/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2682956/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphate-buffered saline (PBS), pH 7.4

Fixation solution: 4% (w/v) paraformaldehyde in PBS (prepare fresh)

Permeabilization solution: 0.1% (v/v) Triton X-100 in PBS

Lysozyme solution: 1 mg/mL lysozyme in Tris-HCl, pH 8.0

Blocking buffer: 2% (w/v) Bovine Serum Albumin (BSA) in PBS

Primary antibody: Anti-crescentin (rabbit polyclonal), diluted in blocking buffer

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488),

diluted in blocking buffer

DAPI or other DNA stain (optional)

Mounting medium

Poly-L-lysine coated coverslips or slides

Microcentrifuge and tubes

Incubator

Fluorescence microscope

Procedure:

Cell Culture: Grow C. crescentus in an appropriate medium (e.g., PYE or M2G) at 30°C to

the desired growth phase (typically exponential phase, OD600 ~ 0.4-0.6).

Cell Fixation:

Harvest 1 mL of the cell culture by centrifugation at 5,000 x g for 5 minutes.

Wash the cell pellet once with 1 mL of PBS.

Resuspend the cells in 1 mL of freshly prepared 4% paraformaldehyde in PBS.
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Incubate for 20 minutes at room temperature.

Wash the cells three times with PBS to remove the fixative.

Cell Permeabilization:

Resuspend the fixed cells in 500 µL of lysozyme solution and incubate for 5-10 minutes at

room temperature.

Follow by resuspending the cells in 500 µL of 0.1% Triton X-100 in PBS and incubate for

15 minutes at room temperature.

Wash the cells twice with PBS.

Immobilization:

Resuspend the cell pellet in a small volume of PBS (e.g., 50 µL).

Spot the cell suspension onto a poly-L-lysine coated coverslip or slide and allow the cells

to adhere for 10-15 minutes.

Blocking:

Gently wash the slide with PBS.

Add 100 µL of blocking buffer to the slide and incubate for 1 hour at room temperature in a

humidified chamber.

Primary Antibody Incubation:

Remove the blocking buffer.

Add 100 µL of the diluted primary anti-crescentin antibody (e.g., 1:200 in blocking buffer).

Incubate overnight at 4°C in a humidified chamber.

Washing:

Wash the slide three times with PBS for 5 minutes each.
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Secondary Antibody Incubation:

Add 100 µL of the diluted fluorescently labeled secondary antibody (e.g., 1:500 in blocking

buffer).

Incubate for 1 hour at room temperature in the dark in a humidified chamber.

Final Washes and Counterstaining:

Wash the slide three times with PBS for 5 minutes each in the dark.

(Optional) Incubate with a DNA stain like DAPI for 5 minutes, followed by a final wash in

PBS.

Mounting and Imaging:

Gently dry the area around the sample.

Add a drop of mounting medium and carefully place a coverslip on top, avoiding air

bubbles.

Seal the edges with nail polish.

Image the sample using a fluorescence microscope with appropriate filters for the chosen

fluorophore.

Mandatory Visualization
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Cell Preparation
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Visualization
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12. Fluorescence Microscopy
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Caption: Experimental workflow for immunofluorescence staining of crescentin filaments.
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Crescentin Filament Assembly
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Caption: Relationship between Crescentin, MreB, and cell curvature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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